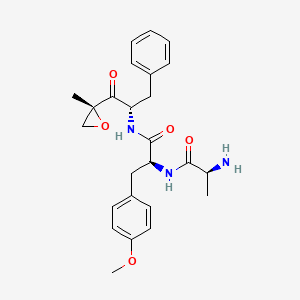

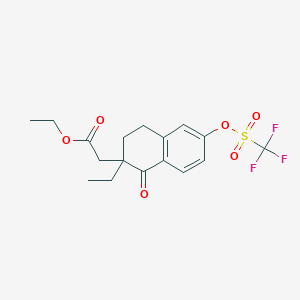

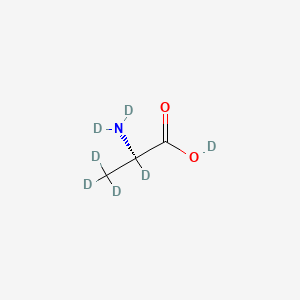

![molecular formula C14H16Cl2N4O3 B14033060 N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B14033060.png)

N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Obidoxime chloride is a member of the oxime family, primarily used as an antidote for organophosphate poisoning . Organophosphates, commonly found in pesticides and nerve agents, inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synapses, which can cause severe muscle contractions and paralysis . Obidoxime chloride works by reactivating acetylcholinesterase, thereby reversing the toxic effects of organophosphates .

Preparation Methods

The synthesis of obidoxime chloride involves the reaction of pyridine-4-aldoxime with bis-chloromethyl ether in the presence of absolute ethanol . The reaction mixture is refluxed for 35 minutes and then agitated for 5 hours at room temperature. The precipitate formed is filtered, washed with absolute ethanol, acetone, and ether, and then dried at 80°C . Industrial production methods follow similar procedures but are scaled up to meet commercial demands .

Chemical Reactions Analysis

Obidoxime chloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes.

Reduction: Reduction of oximes by sodium metal, sodium amalgam, or hydrogenation produces amines.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of reactive sites on the pyridinium rings.

Common reagents used in these reactions include sodium metal, sodium amalgam, and various hydride reagents . The major products formed from these reactions are amines and substituted pyridinium compounds .

Scientific Research Applications

Obidoxime chloride has a wide range of scientific research applications:

Mechanism of Action

Obidoxime chloride exerts its effects by reactivating acetylcholinesterase, an enzyme that breaks down acetylcholine in the synapses . Organophosphates inhibit acetylcholinesterase by binding to its active site, preventing it from functioning normally . Obidoxime chloride has a higher affinity for the organophosphate residue than the enzyme itself, allowing it to remove the phosphate group and restore the enzyme’s functionality . The phosphate-oxime compound is then eliminated from the body via urine .

Comparison with Similar Compounds

Obidoxime chloride is often compared with other oximes such as pralidoxime, HI-6, and trimedoxime . While all these compounds serve as antidotes for organophosphate poisoning, obidoxime chloride is more potent than pralidoxime and diacetyl-monoxime . HI-6 and trimedoxime are also effective but have different spectra of activity and pharmacokinetic properties . The unique structure of obidoxime chloride allows it to be more effective against certain types of nerve agents, making it a valuable tool in both medical and military applications .

Properties

Molecular Formula |

C14H16Cl2N4O3 |

|---|---|

Molecular Weight |

359.2 g/mol |

IUPAC Name |

N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |

InChI |

InChI=1S/C14H14N4O3.2ClH/c1-21-14(17-6-2-12(3-7-17)10-15-19)18-8-4-13(5-9-18)11-16-20;;/h2-11,14H,1H3;2*1H |

InChI Key |

KKTGFAHNZGSJAW-UHFFFAOYSA-N |

Canonical SMILES |

COC([N+]1=CC=C(C=C1)C=NO)[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

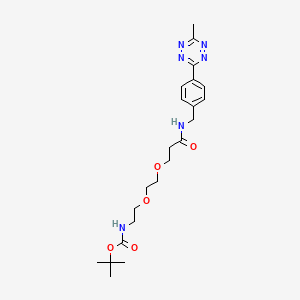

![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)

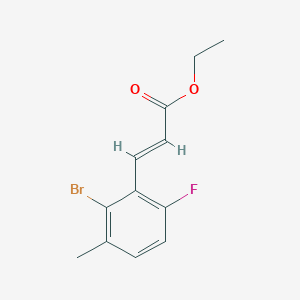

![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)

![2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride](/img/structure/B14033010.png)